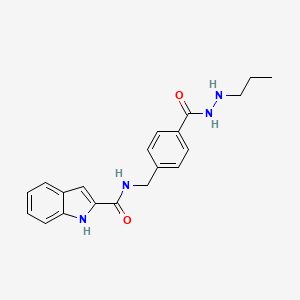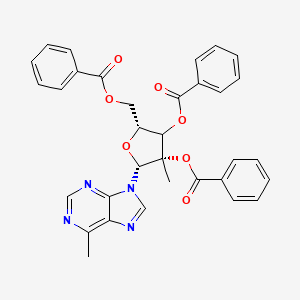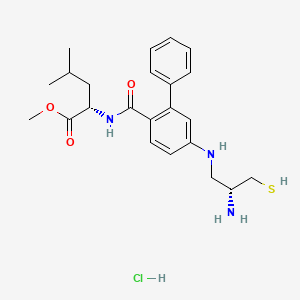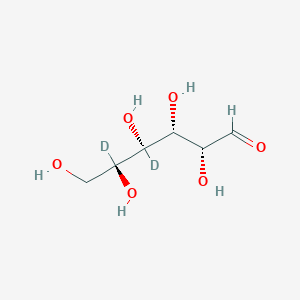
Csf1R-IN-10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Csf1R-IN-10 is a small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of the survival, proliferation, and differentiation of monocytes and macrophages. This receptor is activated by its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), and is involved in various physiological and pathological processes, including immune response, inflammation, and cancer .
準備方法
The synthesis of Csf1R-IN-10 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as crystallization and chromatography .
化学反応の分析
Csf1R-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials .
科学的研究の応用
Csf1R-IN-10 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationship of CSF1R inhibitors and to develop new inhibitors with improved potency and selectivity
Biology: It is used to investigate the role of CSF1R in various biological processes, such as immune response, inflammation, and cell signaling
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory diseases by targeting CSF1R and modulating its activity
Industry: It is used in the development of new drugs and therapeutic agents targeting CSF1R, as well as in the production of diagnostic tools and assays
作用機序
Csf1R-IN-10 exerts its effects by binding to the CSF1R and inhibiting its activation by its ligands, CSF-1 and IL-34. This inhibition prevents the downstream signaling pathways that are normally activated by CSF1R, such as the PI3K, JAK, and MAPK pathways. These pathways are involved in cell survival, proliferation, and differentiation, and their inhibition can lead to the suppression of tumor growth, inflammation, and other pathological processes .
類似化合物との比較
Csf1R-IN-10 is unique compared to other CSF1R inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:
Pexidartinib: A CSF1R inhibitor used in the treatment of tenosynovial giant cell tumor.
Emactuzumab: A monoclonal antibody targeting CSF1R, used in cancer immunotherapy.
These compounds share a common target but differ in their chemical structures, mechanisms of action, and therapeutic applications .
特性
分子式 |
C25H22N4O3 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
(3R)-3-(4-cyclopropylphenyl)-7-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
InChI |
InChI=1S/C25H22N4O3/c1-29-14-19(12-28-29)22-10-20(8-9-26-22)31-21-11-23-25(27-13-21)32-24(15-30-23)18-6-4-17(5-7-18)16-2-3-16/h4-14,16,24H,2-3,15H2,1H3/t24-/m0/s1 |
InChIキー |
DQYJZYDKIPKLEC-DEOSSOPVSA-N |
異性体SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CC4=C(N=C3)O[C@@H](CO4)C5=CC=C(C=C5)C6CC6 |
正規SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CC4=C(N=C3)OC(CO4)C5=CC=C(C=C5)C6CC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[[N'-[(4S)-4-acetamido-5-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethylamino]-5-oxopentyl]carbamimidoyl]amino]phosphonic acid](/img/structure/B15141737.png)


![1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15141755.png)





![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15141798.png)
![4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide](/img/structure/B15141801.png)
